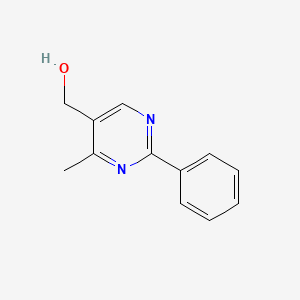

(4-Methyl-2-phenylpyrimidin-5-yl)methanol

Description

BenchChem offers high-quality (4-Methyl-2-phenylpyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-2-phenylpyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-phenylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHDOHHZSZIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380144 | |

| Record name | (4-methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-27-0 | |

| Record name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-Methyl-2-phenylpyrimidin-5-yl)methanol

Executive Summary

(4-Methyl-2-phenylpyrimidin-5-yl)methanol (CAS: 342405-27-0) is a critical heterocyclic building block in modern medicinal chemistry.[1] Belonging to the class of 2,4,5-trisubstituted pyrimidines, this compound serves as a "privileged scaffold" precursor. Its structural rigidity, combined with the versatile hydroxymethyl handle at the C5 position, makes it an ideal intermediate for the synthesis of kinase inhibitors (e.g., CHK1, PI3K/mTOR) and phosphodiesterase (PDE) inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, analytical profiling, and safety protocols, designed to support high-integrity research and development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core structure features a pyrimidine ring substituted with a lipophilic phenyl group at C2, a methyl group at C4, and a polar hydroxymethyl group at C5.[1] This amphiphilic nature dictates its solubility profile and interaction with biological targets.[1]

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol |

| CAS Number | 342405-27-0 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1C |

| Appearance | White to off-white solid |

| Predicted LogP | ~1.4 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Methodologies & Manufacturing[1][6]

The synthesis of (4-Methyl-2-phenylpyrimidin-5-yl)methanol typically follows a convergent pathway. The most robust industrial route involves the reduction of the corresponding aldehyde precursor.[1]

Primary Synthetic Route: Aldehyde Reduction

The precursor, 4-methyl-2-phenylpyrimidine-5-carbaldehyde , is reduced using a hydride donor.[1] Sodium Borohydride (NaBH₄) is the preferred reagent due to its chemoselectivity for aldehydes over the pyrimidine ring, avoiding over-reduction.[1]

-

Reagents: NaBH₄, Methanol/Ethanol (Solvent).[1]

-

Conditions: 0°C to Room Temperature, 1-3 hours.

-

Work-up: Quench with dilute HCl, extraction with Ethyl Acetate.

Alternative Route: De Novo Cyclization

For libraries requiring diversity at the phenyl ring, a de novo synthesis is employed using benzamidine and a specific

Visualization: Synthetic Workflow

The following diagram illustrates the primary reduction pathway and downstream derivatization logic.

Caption: Figure 1.[1][2][3] Convergent synthesis of (4-Methyl-2-phenylpyrimidin-5-yl)methanol via aldehyde reduction and subsequent activation for medicinal chemistry applications.

Analytical Characterization

Validating the identity of CAS 342405-27-0 requires precise spectroscopic analysis.[1] The absence of the aldehyde proton (approx. 10 ppm) and the appearance of the hydroxymethyl signal are key indicators of reaction completion.[1]

Table 2: Predicted NMR Spectral Features (DMSO-d₆)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Pyrimidine H-6 | 8.60 – 8.80 | Singlet (s) | 1H | Highly deshielded by adjacent N atoms.[1] |

| Phenyl (Ortho) | 8.30 – 8.45 | Multiplet (m) | 2H | Aromatic ring attached to C2.[1] |

| Phenyl (Meta/Para) | 7.45 – 7.60 | Multiplet (m) | 3H | Remaining aromatic protons.[1] |

| OH (Hydroxyl) | 5.20 – 5.40 | Triplet (t) | 1H | Exchangeable; couples with CH₂.[1] |

| CH₂ (Benzylic) | 4.50 – 4.60 | Doublet (d) | 2H | Shifts to singlet upon D₂O shake.[1] |

| CH₃ (Methyl) | 2.50 – 2.60 | Singlet (s) | 3H | Attached to electron-deficient pyrimidine.[1] |

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 201.10; Observed: 201.1 ± 0.1 m/z.[1]

-

Fragmentation: Loss of water ([M+H-18]⁺) is a common fragmentation pathway for benzyl-type alcohols.[1]

Biological Applications & Pharmacology[1]

This compound is not a drug in itself but a pharmacophore enabler .[1] Its utility lies in the "Magic Methyl" effect and the rigidity of the pyrimidine core.[1]

Kinase Inhibition

The 2-phenylpyrimidine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1]

-

Target Classes: CHK1 (Checkpoint Kinase 1), PI3K (Phosphoinositide 3-kinase), and mTOR.[1]

-

Mechanism: The C5-hydroxymethyl group is often converted to a leaving group (chloride or mesylate) and reacted with amines to extend into the kinase solvent-front or back-pocket regions, improving selectivity.[1]

Structural Biology Insight

The C4-methyl group provides steric bulk that can twist the phenyl ring out of coplanarity, potentially enhancing selectivity by exploiting specific hydrophobic pockets in the target protein.[1]

Handling, Safety & Stability

GHS Classification:

-

Signal Word: DANGER

-

Hazard Statement: H301 (Toxic if swallowed).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER).

Storage Protocol:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

-

Stability: Hygroscopic; keep container tightly closed.[1] Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will revert the alcohol to the aldehyde or carboxylic acid.[1]

References

-

PubChem. (2025).[1][2] (4-Methyl-2-phenylpyrimidin-5-yl)methanol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

Barreiro, E. J., et al. (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals.[1] [Link]

-

Wang, F., et al. (2019).[1] Discovery of Novel CHK1 Inhibitors for Hematologic Malignancies. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: (4-Methyl-2-phenylpyrimidin-5-yl)methanol

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-Methyl-2-phenylpyrimidin-5-yl)methanol , a critical intermediate in the development of heterocyclic pharmaceuticals.

CAS Number: 342405-27-0 Role: Pharmaceutical Intermediate & Privileged Scaffold Building Block[1]

Executive Summary

(4-Methyl-2-phenylpyrimidin-5-yl)methanol is a functionalized pyrimidine derivative serving as a versatile "warhead" precursor in medicinal chemistry.[1] Belonging to the 2-phenylpyrimidine class—a "privileged scaffold" known for its ability to bind diverse biological targets (including kinases and ubiquitin-specific proteases)—this molecule offers a strategic hydroxymethyl handle at the C-5 position.[1] This handle allows for rapid derivatization into halides, aldehydes, or amines, facilitating the construction of complex structure-activity relationship (SAR) libraries for drug discovery.[1]

Chemical Identity & Specifications

The following data establishes the baseline identity for quality control and procurement.

| Property | Specification |

| Chemical Name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol |

| CAS Number | 342405-27-0 |

| Synonyms | 5-Hydroxymethyl-4-methyl-2-phenylpyrimidine; [4-methyl-2-phenylpyrimidin-5-yl]methanol |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Purity Standard | ≥97% (HPLC) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Pathway & Experimental Protocols

The synthesis of CAS 342405-27-0 is a two-stage process: Heterocyclization followed by Functional Group Interconversion (Reduction) .[1] The following protocol is adapted from field-proven methodologies for 2-phenylpyrimidine construction.

Reaction Logic (Graphviz Diagram)

The synthesis relies on the condensation of a binucleophile (Benzamidine) with a bielectrophile (Enaminone/Acetoacetate derivative), creating the aromatic core.[1]

Figure 1: Synthetic workflow for CAS 342405-27-0 via ester intermediate.[1]

Detailed Experimental Protocols

Step 1: Construction of the Pyrimidine Core

Target Intermediate: Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate[1][2][3][4]

Rationale: The use of an enaminone precursor (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) typically provides higher regioselectivity and yields compared to standard acetoacetates.[1]

-

Reagents:

-

Procedure:

-

Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.[1]

-

Add Benzamidine hydrochloride and stir for 15 minutes to liberate the free base.[1]

-

Add the enaminone precursor dropwise.[1]

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Dilute residue with water and extract with Ethyl Acetate (3x).[1][4]

-

Purification: Recrystallization from ethanol or flash chromatography.[1]

-

Expected Yield: 75–85%.[1]

-

Step 2: Reduction to Alcohol

Target Product: (4-Methyl-2-phenylpyrimidin-5-yl)methanol[1]

Rationale: Lithium Aluminum Hydride (LiAlH₄) is the gold standard for reducing heterocyclic esters to alcohols.[1] For scale-up, DIBAL-H may be used to avoid aluminum salts, but LiAlH₄ offers rapid kinetics.[1]

-

Reagents:

-

Procedure:

-

Place LiAlH₄ in a dry 3-neck flask under Argon/Nitrogen atmosphere.

-

Add anhydrous THF and cool to 0°C.

-

Dissolve the Intermediate Ester in THF and add dropwise to the LiAlH₄ suspension, maintaining temp <5°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Stir until a white granular precipitate forms. Filter through Celite.[1][5]

-

Concentrate the filtrate to obtain the crude alcohol.[1]

-

Purification: Recrystallization from EtOAc/Hexanes.[1]

-

Medicinal Chemistry Applications

The (4-methyl-2-phenylpyrimidin-5-yl)methanol scaffold is a "privileged structure," meaning it is statistically more likely to bind to biological targets due to its geometry and physicochemical properties.[1]

Structural Activity Relationship (SAR) Logic

The molecule serves as a template for three distinct vectors of modification:[1]

Figure 2: SAR vectors for the 2-phenylpyrimidine scaffold.

Key Therapeutic Areas[1]

-

Deubiquitinase Inhibitors (USP1/UAF1):

-

Kinase Inhibition:

-

The 2-phenylpyrimidine motif mimics the adenine ring of ATP.[1] By converting the C-5 alcohol to a halide and coupling it with solubilizing groups (e.g., piperazines), researchers can generate libraries targeting Tyrosine Kinases (similar to the Imatinib mechanism, though Imatinib uses a 2-aminopyrimidine).[1]

-

-

Agrochemicals (Fungicides):

-

Analogs of this scaffold are investigated for antifungal activity, disrupting methionine biosynthesis in pathogens (similar to Pyrimethanil class mechanisms).[1]

-

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0–8.8 ppm (1H, s): Pyrimidine H-6 proton (deshielded by ring nitrogens).[1]

-

δ 8.4–8.3 ppm (2H, m): Phenyl ortho protons.[1]

-

δ 7.5–7.4 ppm (3H, m): Phenyl meta/para protons.[1]

-

δ 5.3 ppm (1H, t): Hydroxyl (-OH) proton (exchangeable with D₂O).[1]

-

δ 4.5 ppm (2H, d): Methylene (-CH₂-) protons adjacent to OH.[1]

-

δ 2.4 ppm (3H, s): Methyl group at C-4.[1]

-

Safety & Handling (HSE)

-

GHS Classification: Acute Tox. 4 (Oral).[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[1]

-

Handling: Operate in a fume hood. The intermediate ester synthesis involves sodium ethoxide (corrosive/moisture sensitive).[1] The reduction step involves LiAlH₄ (pyrophoric/water reactive).[1]

-

Waste Disposal: Quench all hydride residues slowly before disposal.[1] Segregate halogenated (if derivatized) and non-halogenated organic waste.[1]

References

-

Leal, C. M., et al. (2013).[1] "Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives." Molecules, 18(9), 11686-11706.[1] (Describes the synthesis of the ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate precursor). Retrieved from [Link][1]

-

Liang, Q., et al. (2014).[1] "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry, 57(9), 3911-3923.[1] Retrieved from [Link][1]

-

PubChem. (2024).[1] Compound Summary: (4-Methyl-2-phenylpyrimidin-5-yl)methanol.[1] Retrieved from [Link]

Sources

- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. rsc.org [rsc.org]

- 6. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

(4-Methyl-2-phenylpyrimidin-5-yl)methanol molecular weight

An In-depth Technical Guide to (4-Methyl-2-phenylpyrimidin-5-yl)methanol for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of (4-Methyl-2-phenylpyrimidin-5-yl)methanol, a pyrimidine derivative of significant interest in medicinal chemistry. This document delves into its physicochemical properties, offers a detailed, field-tested synthesis protocol, outlines methods for its characterization, and explores its potential therapeutic applications, all grounded in established scientific principles.

Core Molecular Attributes

(4-Methyl-2-phenylpyrimidin-5-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2][3] Understanding its fundamental properties is the first step in any research endeavor.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | BLDpharm[4] |

| Molecular Weight | 200.24 g/mol | BLDpharm[4], ECHEMI[5] |

| CAS Number | 342405-27-0 | BLDpharm[4] |

| Canonical SMILES | CC1=NC(=NC=C1CO)C2=CC=CC=C2 | BLDpharm[4] |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[4] |

Synthesis Protocol: A Validated Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for (4-Methyl-2-phenylpyrimidin-5-yl)methanol involves the disconnection of the phenyl group, suggesting a Suzuki coupling between a phenylboronic acid and a halogenated pyrimidine intermediate. The hydroxymethyl group can be introduced by reduction of a corresponding ester or aldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

This initial step involves the condensation of ethyl acetoacetate and urea followed by chlorination.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and urea (1.1 eq) in ethanol.

-

Condensation: Add a catalytic amount of a strong base (e.g., sodium ethoxide) and reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate, ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is filtered, washed with cold water, and dried.

-

Chlorination: Suspend the dried intermediate in phosphorus oxychloride (POCl₃) and heat at reflux for 2-3 hours.

-

Isolation: Carefully quench the reaction by pouring it onto crushed ice. The product, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, will precipitate and can be collected by filtration, washed with water, and dried.

Step 2: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Reaction: Heat the mixture at reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate, by column chromatography on silica gel.

Step 3: Reduction of the Ester to the Alcohol

-

Reaction Setup: Dissolve the purified ester from Step 2 in a dry aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere and cool to 0°C.

-

Reduction: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (1.5 eq), to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Isolation and Purification: Combine the filtrate and washings, dry the organic layer, and concentrate under reduced pressure. Purify the final product, (4-Methyl-2-phenylpyrimidin-5-yl)methanol, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 4. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold and a key component of nucleic acids, stands as one of the most prolific and versatile building blocks in medicinal chemistry.[1][2][3] Its unique electronic properties, multiple points for substitution, and ability to form crucial hydrogen bond interactions have cemented its status as a "privileged scaffold" in drug design.[2] This technical guide provides an in-depth exploration of the vast therapeutic potential of substituted pyrimidines. We will dissect the core principles of their design, explore their applications across diverse disease areas with a focus on oncology, infectious diseases, and inflammation, and provide practical insights into their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyrimidine core in their discovery programs.

The Enduring Appeal of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[2][3] This inherent biological relevance has long made it an attractive starting point for drug discovery. The synthetic tractability of the pyrimidine core allows for the creation of vast and diverse chemical libraries, enabling the fine-tuning of physicochemical and pharmacological properties.[2] The nitrogen atoms in the ring act as hydrogen bond acceptors, while various substituents can be installed to act as hydrogen bond donors or to engage in other non-covalent interactions with biological targets.[4] This versatility has led to the development of a multitude of FDA-approved drugs containing the pyrimidine moiety, treating a wide array of diseases.[5][6]

Substituted Pyrimidines in Oncology: A Paradigm of Targeted Therapy

The application of substituted pyrimidines in oncology is arguably their most significant contribution to modern medicine. Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of these enzymes which are often dysregulated in cancer.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutation of EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC).[2] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of these malignancies.

-

Mechanism of Action: These inhibitors typically feature a 2,4-disubstituted aminopyrimidine core that mimics the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. Various substituents at other positions are optimized to enhance potency and selectivity.

-

Case Study: Osimertinib (Tagrisso®) Osimertinib is a third-generation EGFR-TKI designed to overcome resistance to earlier inhibitors, particularly the T790M mutation. Its pyrimidine core is crucial for its potent and selective inhibition of both sensitizing and resistance mutations of EGFR.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2]

-

Mechanism of Action: Pyrimidine-based CDK inhibitors also target the ATP-binding pocket of these kinases. The design challenge lies in achieving selectivity for specific CDK isoforms to minimize off-target toxicities.

-

Promising Candidates: Several pyrimidine-containing CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for the treatment of HR-positive, HER2-negative breast cancer, demonstrating the power of this scaffold in cell cycle control.

Other Kinase Targets

The versatility of the pyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, including:

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolopyrimidine, is a highly effective covalent inhibitor of BTK used in the treatment of B-cell malignancies.[4]

-

Anaplastic Lymphoma Kinase (ALK): Ceritinib is a potent ALK inhibitor for the treatment of ALK-positive NSCLC.

-

Aurora Kinases: Inhibition of these mitotic kinases is a promising strategy, with several pyrimidine-based compounds in clinical development.[7]

Table 1: Representative Pyrimidine-Based Kinase Inhibitors in Oncology

| Drug Name | Target Kinase(s) | Indication |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Osimertinib | EGFR (including T790M) | Non-Small Cell Lung Cancer |

| Palbociclib | CDK4/6 | Breast Cancer |

| Ibrutinib | BTK | B-cell malignancies |

Combating Infectious Diseases with Pyrimidine Derivatives

Substituted pyrimidines have a long and successful history in the fight against infectious diseases, targeting a range of pathogens from bacteria and viruses to fungi and protozoa.[2][8][9]

Antiviral Applications

Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base. These compounds act by inhibiting viral polymerases or reverse transcriptases.[10]

-

Mechanism of Action: These drugs are typically administered as prodrugs and are phosphorylated in vivo to the active triphosphate form. This active form is then incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

-

Key Examples:

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent another important class of pyrimidine-based antivirals.[2]

-

Etravirine and Rilpivirine: These diarylpyrimidine (DAPY) derivatives are potent NNRTIs used in the treatment of HIV, binding to an allosteric site on the reverse transcriptase enzyme.[4]

Antibacterial and Antifungal Agents

The pyrimidine scaffold is also found in several antimicrobial agents.

-

Sulfonamides: The combination of sulfadiazine (a sulfonamide containing a pyrimidine ring) and pyrimethamine is used to treat toxoplasmosis.

-

Trimethoprim: This diaminopyrimidine inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[11]

-

Antifungal Development: Novel pyrimidine derivatives are being actively researched for their antifungal properties, with some showing promising activity against resistant strains of Candida albicans.[2]

Workflow for Screening Novel Pyrimidine Derivatives for Antimicrobial Activity

Caption: Workflow for antimicrobial screening of pyrimidine derivatives.

Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of substituted pyrimidines extends beyond oncology and infectious diseases.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX).

-

Central Nervous System (CNS) Disorders: The pyrimidine scaffold has been incorporated into molecules targeting CNS disorders, including sedatives and hypnotics.[4]

-

Cardiovascular Diseases: Rosuvastatin, a widely prescribed statin for lowering cholesterol, features a pyrimidine core.[4]

Synthetic Strategies for Substituted Pyrimidines

The accessibility and versatility of synthetic routes to substituted pyrimidines are key to their widespread use in medicinal chemistry.

The Biginelli Reaction

This one-pot, three-component reaction is a classic and efficient method for the synthesis of dihydropyrimidinones, which can be further modified.[4] It involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.

General Scheme of the Biginelli Reaction

Caption: Simplified schematic of the Biginelli reaction.

Other Synthetic Approaches

A variety of other synthetic methodologies are employed to construct the pyrimidine ring and introduce diverse substituents, including:

-

Condensation of 1,3-dicarbonyl compounds with amidines.

-

Cyclization of N-vinylamidines with isocyanates.

-

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize pre-formed pyrimidine rings.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Aminopyrimidine

This protocol describes a general procedure for the synthesis of a 2,4-diaminopyrimidine, a common scaffold in kinase inhibitors.

Step 1: Synthesis of 4-chloro-2-aminopyrimidine

-

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., zinc dust) and an acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove excess zinc and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-chloro-2-aminopyrimidine.

Step 2: Suzuki Coupling with an Arylboronic Acid

-

To a solution of 4-chloro-2-aminopyrimidine (1.0 eq) and the desired arylboronic acid (1.1 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2,4-disubstituted aminopyrimidine.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[9] Future research will likely focus on:

-

Development of Covalent Inhibitors: The design of pyrimidine-based covalent inhibitors that can form a permanent bond with their target, leading to enhanced potency and duration of action.

-

Targeting Protein-Protein Interactions: Moving beyond enzyme inhibition to develop pyrimidine derivatives that can modulate protein-protein interactions.

-

Application in PROTACs and Molecular Glues: Utilizing the pyrimidine core as a building block for proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

-

AI and Machine Learning in Design: Employing computational tools to predict the activity and properties of novel pyrimidine derivatives, accelerating the drug discovery process.

References

- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.

- Recent medicinal approaches of novel pyrimidine analogs: a review - PMC.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.

- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.

- Recent Advances in Pyrimidine-Based Drugs - PMC.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed.

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrimidine-Based Compounds

Introduction: The Enduring Legacy and Modern Renaissance of the Pyrimidine Core

The pyrimidine scaffold, a fundamental heterocyclic motif present in the very blueprint of life as components of nucleic acids, has long been a cornerstone of medicinal chemistry.[1] Its inherent ability to engage in diverse biological interactions has cemented its status as a "privileged scaffold" in drug discovery.[2][3] From the early anti-infective agents to the latest generation of targeted cancer therapies, pyrimidine-based drugs have consistently demonstrated significant therapeutic impact.[4][5][6] In recent years, a confluence of advanced synthetic methodologies, high-throughput screening platforms, and a deeper understanding of disease biology has sparked a renaissance in the discovery of novel pyrimidine-based compounds, leading to a rapidly expanding portfolio of FDA-approved drugs since 2013.[7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a strategic overview of the modern discovery process for novel pyrimidine-based therapeutics. We will delve into the causality behind experimental choices, from the rational design and synthesis of compound libraries to their rigorous biological evaluation and optimization, equipping you with the field-proven insights necessary to navigate this exciting and impactful area of research.

I. Strategic Synthesis: Building the Foundation of Discovery

The journey to a novel therapeutic begins with the synthesis of a diverse and well-characterized compound library. The choice of synthetic strategy is paramount, directly influencing the chemical space that can be explored and the ultimate success of a discovery campaign.

A. The Logic of Synthetic Route Selection

Modern synthetic chemistry offers a plethora of routes to the pyrimidine core and its derivatives. The selection of a particular pathway is not arbitrary but is guided by several key considerations:

-

Desired Substitution Patterns: The intended biological target often dictates the required placement of various functional groups around the pyrimidine ring to maximize potency and selectivity. For instance, in the development of kinase inhibitors, specific substitutions at the 2, 4, and 5-positions are often crucial for engaging with the ATP-binding pocket.[9][10]

-

Scalability and Efficiency: An ideal synthetic route should be amenable to scale-up for the production of sufficient quantities of lead compounds for advanced preclinical and clinical studies.[11]

-

Green Chemistry Principles: Increasingly, the pharmaceutical industry is embracing more environmentally friendly and sustainable synthetic methods.[12]

B. Key Synthetic Methodologies

While numerous methods exist, a few have proven particularly robust and versatile in the construction of pyrimidine-based compound libraries.

One of the most well-established and versatile methods is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aryl aldehyde, a β-ketoester, and urea or thiourea to efficiently produce dihydropyrimidines.[13] This reaction is highly valued for its simplicity and ability to generate a wide range of structurally diverse compounds.[13]

More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions , to introduce a wide array of substituents onto a pre-formed pyrimidine core. These methods offer exceptional control over the final structure and are instrumental in the fine-tuning of structure-activity relationships (SAR).

C. Protocol: A Representative Synthesis of a 2,4-Disubstituted Pyrimidine Library

This protocol outlines a common workflow for the synthesis of a library of 2,4-disubstituted pyrimidine derivatives, a scaffold frequently employed in the development of kinase inhibitors.

Step 1: Synthesis of the Pyrimidine Core

-

To a solution of a commercially available substituted amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a β-ketoester (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a weak acid.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting pyrimidinone intermediate by column chromatography.

Step 2: Chlorination of the Pyrimidinone

-

Treat the pyrimidinone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.

-

Carefully quench the reaction with ice water and extract the chlorinated pyrimidine product.

-

Purify by column chromatography.

Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of the 2,4-dichloropyrimidine from Step 2 in a polar aprotic solvent (e.g., DMF or NMP), add the first amine nucleophile (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

-

Stir the reaction at room temperature or with gentle heating until the mono-substituted product is formed, as confirmed by LC-MS.

-

Add the second, different amine nucleophile (1.2 eq) to the reaction mixture.

-

Increase the temperature and continue stirring until the di-substituted product is the major component.

-

Purify the final compound library members by preparative HPLC.

II. From Library to Lead: High-Throughput Screening and Hit Identification

With a diverse library of pyrimidine-based compounds in hand, the next critical phase is to identify "hits"—compounds that exhibit the desired biological activity against the target of interest. High-throughput screening (HTS) is the workhorse of this stage, enabling the rapid evaluation of thousands of compounds.[11]

A. The Rationale Behind Assay Selection

The choice of primary screening assay is dictated by the nature of the biological target. For example:

-

Enzyme Inhibition Assays: For targets such as kinases or proteases, biochemical assays that measure the direct inhibition of enzymatic activity are employed. These can be based on various detection methods, including fluorescence, luminescence, or absorbance.

-

Cell-Based Assays: When the goal is to modulate a cellular pathway or phenotype, cell-based assays are more appropriate.[11] These can measure endpoints such as cell proliferation, apoptosis, or the expression of specific biomarkers.[14][15]

-

Phenotypic Screening: In some cases, a target-agnostic approach is taken, where compounds are screened for their ability to induce a desired phenotype in a cellular or whole-organism model.

B. A Typical High-Throughput Screening Workflow

The HTS process is a highly automated and miniaturized workflow designed for efficiency and reproducibility.

Caption: A generalized workflow for high-throughput screening of pyrimidine-based compound libraries.

III. The Art of Optimization: Navigating the Structure-Activity Relationship (SAR)

Identifying a hit is just the beginning. The initial potency of a hit compound is often modest, and it may lack other drug-like properties such as selectivity and favorable pharmacokinetics. The process of transforming a hit into a viable drug candidate is known as lead optimization, and it is guided by the systematic exploration of the structure-activity relationship (SAR).[16][17]

A. The Core Principles of SAR

SAR studies involve making systematic modifications to the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[1][16] The goal is to identify the key structural features—the "pharmacophore"—that are essential for activity and to fine-tune the molecule to enhance its desired properties. The position of substituents on the pyrimidine nucleus has a significant influence on the biological activity of the compound.[1][16]

B. The Role of Computational Chemistry

Modern drug discovery heavily relies on computational methods to guide and accelerate SAR studies.[18] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how a compound interacts with its target at the molecular level.[19][20] This allows for a more rational approach to the design of new analogs, prioritizing those that are most likely to have improved activity.

Caption: The iterative cycle of structure-activity relationship (SAR) studies in lead optimization.

IV. Case Study: The Development of Pyrimidine-Based Kinase Inhibitors

The development of kinase inhibitors represents a major success story for pyrimidine-based drug discovery.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[21][22] The pyrimidine scaffold is particularly well-suited to mimic the adenine core of ATP, the natural substrate for kinases, allowing for potent and selective inhibition.[23][24]

A. Targeting the Kinase ATP-Binding Site

The general strategy for designing pyrimidine-based kinase inhibitors involves decorating the pyrimidine core with substituents that can form key interactions with specific amino acid residues within the ATP-binding pocket of the target kinase. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

B. Overcoming Drug Resistance

A significant challenge in cancer therapy is the emergence of drug resistance, often due to mutations in the target protein.[3] The versatility of the pyrimidine scaffold allows for the development of next-generation inhibitors that can overcome these resistance mechanisms. For example, by modifying the substituents on the pyrimidine ring, it is possible to design compounds that can bind to both the wild-type and mutant forms of a kinase.[21]

C. Quantitative Data: A Comparison of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the activity of several representative pyrimidine-based kinase inhibitors against their target kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | EGFR | 1.5 | A431 | 0.02 | [21] |

| Compound B | JAK1 | 5.0 | HEL | 0.1 | [11] |

| Compound C | Aurora A | <200 | NCI-H446 | <0.2 | [25] |

| Compound D | VEGFR-2 | 2.3 | HUVEC | 0.15 | [15] |

| R507 | JAK1 | 2.8 | Ba/F3-hJAK1 | 0.03 | [11] |

V. Future Directions: Expanding the Therapeutic Landscape

While the impact of pyrimidine-based compounds in oncology is undeniable, their therapeutic potential extends far beyond cancer.[4][6] Researchers are actively exploring the application of novel pyrimidine derivatives in a wide range of disease areas, including:

-

Infectious Diseases: The development of new antibacterial and antiviral agents is a critical global health priority.[5]

-

Inflammatory Diseases: Pyrimidine-based compounds are being investigated as potent anti-inflammatory agents.[26]

-

Neurological Disorders: There is growing interest in the potential of pyrimidine derivatives to treat a variety of central nervous system disorders.[27]

The continued evolution of synthetic chemistry, coupled with advances in our understanding of disease biology and the increasing sophistication of drug discovery platforms, ensures that the pyrimidine scaffold will remain a vibrant and productive area of research for years to come. The insights and methodologies outlined in this guide provide a solid foundation for the discovery of the next generation of life-changing pyrimidine-based medicines.

References

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025). ResearchGate. Retrieved from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Publications. Retrieved from [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Gum Arabic Modulates Redox–Ionic Microenvironments via Rheology and Kinetics to Induce Selective Cytotoxicity in Colorectal Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. (2024). PubMed. Retrieved from [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Publishing. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). PubMed. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). NIH. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Retrieved from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PubMed Central. Retrieved from [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed. Retrieved from [Link]

-

Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2025). ResearchGate. Retrieved from [Link]

-

FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. (n.d.). MDPI. Retrieved from [Link]

-

Computational Methods in the Design of Anticancer Drugs. (2024). PubMed Central. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Computational Methods in the Design of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 22. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 27. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening & Characterization of (4-Methyl-2-phenylpyrimidin-5-yl)methanol

The following is an in-depth technical guide regarding the initial screening and characterization of (4-Methyl-2-phenylpyrimidin-5-yl)methanol , designed for researchers in medicinal chemistry and drug discovery.

CAS: 342405-27-0 | Formula: C₁₂H₁₂N₂O | MW: 200.24 g/mol Role: Pharmacophore Scaffold / Fragment Library Building Block[1]

Executive Summary & Strategic Context

In the architecture of modern kinase inhibitors and allosteric modulators, the pyrimidine core remains a privileged scaffold due to its ability to mimic the purine ring of ATP. (4-Methyl-2-phenylpyrimidin-5-yl)methanol represents a critical "linker-ready" building block.[1] Its 2-phenyl substituent provides hydrophobic anchor points for the ATP-binding pocket (specifically the hydrophobic region II), while the 5-hydroxymethyl group serves as a versatile handle for expanding into the solvent-exposed regions via etherification, oxidation (to aldehyde), or halogenation (to alkyl halides).

This guide outlines the Initial Screening Protocol required to qualify this molecule for high-throughput synthesis or fragment-based drug discovery (FBDD). The screening is divided into three autonomous modules: Chemical Integrity , Physicochemical Profiling , and Assay Compatibility .

Module A: Chemical Integrity & Impurity Profiling (QC Screen)

Before introducing this scaffold into a synthetic route or a biological screen, its structural integrity must be validated.[2] Commercial batches of pyrimidine intermediates often contain regioisomeric impurities that are difficult to separate downstream.[1][2]

A.1. High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: The 2-phenyl and 4-methyl substitutions can lead to closely eluting regioisomers during the cyclization synthesis phase.[1][2] A standard gradient is insufficient; a focused gradient on the lipophilic region is required.[1][2]

Table 1: Optimized HPLC Screening Parameters

| Parameter | Specification | Causality / Technical Insight |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | End-capping reduces peak tailing caused by the basic pyrimidine nitrogens interacting with silanols.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.[1][2]5) | Basic pH suppresses protonation of the pyrimidine ring, improving retention and peak shape.[2] |

| Mobile Phase B | Acetonitrile (ACN) | High elution strength required for the lipophilic phenyl group.[2] |

| Gradient | 10% B to 90% B over 15 min; Hold 5 min. | Slow ramp allows separation of potential des-methyl or regioisomeric byproducts.[1][2] |

| Detection | UV @ 254 nm (primary) & 280 nm | 254 nm targets the phenyl-pyrimidine conjugation; 280 nm monitors general aromatic impurities.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for back-pressure management.[1][2] |

A.2. Impurity Identification Logic

When screening the chromatogram, look for the following specific failure modes:

-

Retention Time (RT) ~0.9x Main Peak: Likely the des-methyl analog (2-phenylpyrimidin-5-yl)methanol.[1][2] This lacks the steric bulk of the methyl group and may alter binding kinetics.[2]

-

RT ~1.1x Main Peak: Likely the chlorinated intermediate (if synthesized via POCl₃) or unhydrolyzed ester precursors.[2]

Module B: Physicochemical "Go/No-Go" Screening

For drug development, the "screen" is not just about purity; it is about developability .[1][2] This molecule is a solid with significant lipophilicity.[1][2]

B.1. Solubility Profiling (Thermodynamic)

Protocol:

-

Weigh 5 mg of solid into a glass vial.

-

Add DMSO in 10 µL increments, vortexing for 30 seconds between additions.

-

Endpoint: Visual clarity.

-

Target: >50 mM in DMSO is required for standard library storage.

Technical Note: The 2-phenyl group significantly lowers aqueous solubility compared to unsubstituted pyrimidines.[1][2] If aqueous solubility is <100 µM, the molecule may precipitate in cellular assays, causing false positives via aggregation.[2]

B.2. Solid-State Characterization

Method: Differential Scanning Calorimetry (DSC).[2] Expectation: Sharp endotherm at 198°C ± 2°C . Interpretation: A broad melting range (>5°C) indicates the presence of amorphous content or eutectic impurities, which will affect the yield of subsequent coupling reactions (e.g., Mitsunobu reactions).[2]

Module C: Biological Assay Compatibility (Fragment Screening)

If this molecule is used as a "fragment" in FBDD (Fragment-Based Drug Discovery), it must be screened for "Pan-Assay Interference" (PAINS) properties.[2]

C.1. Aggregation Screen (DLS)

Hydrophobic fragments like (4-Methyl-2-phenylpyrimidin-5-yl)methanol can form colloidal aggregates that sequester enzymes, leading to false inhibition.[1][2]

Protocol:

-

Prepare a 100 µM solution in assay buffer (containing 1% DMSO).

-

Measure using Dynamic Light Scattering (DLS) .

-

Pass Criteria: Scattering intensity < 100 kcps (kilocounts per second) and no particles > 10 nm radius.[2]

-

Fail Action: Add 0.01% Triton X-100 to the buffer. If inhibition persists, it is a true binder; if inhibition disappears, it was an aggregator.[2]

Visualization: Screening Workflow & Logic

The following diagram illustrates the decision tree for qualifying this building block.

Caption: Figure 1. Autonomous screening workflow for qualifying (4-Methyl-2-phenylpyrimidin-5-yl)methanol. Blue: Input; Yellow: Screening Steps; Red: Decision Gate; Green: Validated Output.

Synthesis Pathway Context

To understand why we screen this molecule, we must visualize its downstream utility.[2] The hydroxymethyl group is the "warhead" attachment point.[2]

Caption: Figure 2.[1][2] Functional divergence of the scaffold.[2] The screening ensures the hydroxyl group is unhindered and the phenyl ring is intact for binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7162046, (4-Pyrimidin-5-ylphenyl)methanol (Analog Reference).[1][2] Retrieved from [Link][2]

-

MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8).[2][3] Retrieved from [Link][2]

Sources

- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Operational Safety and Handling of (4-Methyl-2-phenylpyrimidin-5-yl)methanol

Executive Summary

(4-Methyl-2-phenylpyrimidin-5-yl)methanol (CAS: 342405-27-0) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and agrochemical pharmacophores. While structurally robust due to the 2-phenylpyrimidine scaffold, the C5-hydroxymethyl moiety introduces specific reactivity and stability concerns—namely susceptibility to oxidation and nucleophilic displacement.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide an operational framework for researchers. It establishes protocols for maintaining compound integrity (purity >98%) during storage and outlines the specific hazard controls required during its conversion to downstream electrophiles (e.g., chlorides or aldehydes).

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state and molecular weight is critical for accurate stoichiometry and handling. This compound typically presents as a white to off-white solid.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| Chemical Name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol | Core scaffold for many PAI-1 inhibitors. |

| CAS Number | 342405-27-0 | Verify against CoA; often confused with phenyl-free analogs. |

| Molecular Formula | C₁₂H₁₂N₂O | High nitrogen content implies potential basicity. |

| Molecular Weight | 200.24 g/mol | Use for precise molarity calculations. |

| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary inhalation risk. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes (Hexane). |

| pKa (Predicted) | ~13.5 (Alcohol), ~2.5 (Pyrimidine N) | Weakly basic; compatible with acid scavengers. |

Part 2: Hazard Identification & Toxicology (GHS)

While no Occupational Exposure Limit (OEL) has been federally established for this specific intermediate, we apply Occupational Exposure Banding (OEB) principles based on structural analogs (pyrimidine derivatives).

GHS Classification

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Toxicological Mechanism

The pyrimidine ring is generally metabolically stable, but the primary risk stems from:

-

Tissue Irritation: The basic nitrogen atoms can protonate on moist mucous membranes, causing local pH changes and irritation.

-

Pharmacological Activity: As a kinase inhibitor precursor, unintended systemic absorption may modulate cellular signaling pathways (e.g., ATP binding sites), posing unknown chronic risks.

Part 3: Storage & Stability Protocols

The stability of (4-Methyl-2-phenylpyrimidin-5-yl)methanol is dictated by the C5-hydroxymethyl group. Unlike simple benzyl alcohols, the electron-deficient pyrimidine ring makes the methylene protons slightly more acidic and the alcohol prone to oxidation.

Protocol 3.1: Long-Term Storage

-

Temperature: Store at 2–8°C . Room temperature storage is acceptable for <48 hours, but long-term exposure promotes gradual degradation.

-

Atmosphere: Store under Argon or Nitrogen . The compound is not pyrophoric, but inert gas prevents moisture absorption (hygroscopicity) and oxidative degradation to the corresponding aldehyde.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.

Part 4: Safe Handling & Operational Workflows

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Enclosure.

-

Airflow: Maintain face velocity >0.5 m/s to capture fine particulates.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use an N95 or P100 respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis steps involving halogenated solvents.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder handling.

Visualization: Safety Workflow

The following diagram illustrates the critical control points (CCPs) from receipt to reaction.

Figure 1: Operational workflow emphasizing temperature control and containment.

Part 5: Synthetic Utility & Reactivity

Researchers typically handle this compound to convert the hydroxyl group into a better leaving group (for nucleophilic substitution) or to oxidize it.

Key Reactivity: Chlorination

The most common transformation is converting the alcohol to a chloride using Thionyl Chloride (

Mechanism & Risk:

-

Reaction:

-

Safety Critical: This reaction releases toxic gases (

and

Visualization: Reactivity Pathway

Figure 2: Synthetic pathway showing downstream conversion to reactive electrophiles.

Part 6: Emergency Procedures

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and a respirator (if powder is airborne).

-

Neutralization: This compound is not corrosive, so neutralization is not required.

-

Cleanup:

-

Solid: Wet sweep (damp paper towel) to avoid dust generation. Place in a sealed hazardous waste bag.

-

Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if mixed with oxidizers.

-

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present. Seek medical attention (alkaline nature of heterocycles can damage corneal tissue).

-

Skin Contact: Wash with soap and water.[2] Remove contaminated clothing.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7162046, (4-Pyrimidin-5-ylphenyl)methanol (Analogous Structure Reference). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyrimidine Derivatives. Retrieved from [Link]

Sources

Technical Guide: Commercial Availability & Synthesis of (4-Methyl-2-phenylpyrimidin-5-yl)methanol

Executive Summary

(4-Methyl-2-phenylpyrimidin-5-yl)methanol (CAS 342405-27-0) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and phosphodiesterase modulators. While commercially listed, it is frequently categorized as a "make-to-order" or "inquire" item rather than a bulk stock commodity.

This guide provides a technical analysis of its availability, explaining the chemical causality behind its high cost and limited shelf presence. It details the primary synthesis route—reduction of the corresponding ester—empowering researchers to either source the precursor for in-house synthesis or validate the quality of purchased material.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol |

| CAS Number | 342405-27-0 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Key Impurities | Residual ester precursor, Benzamidine, Solvent occlusions (THF) |

Commercial Landscape Analysis

Supply Chain Reality

Unlike commoditized solvents, this compound occupies a "Tier 3" availability status. Major catalogs list it, but inventory is often virtual.

-

Primary Suppliers: Specialized heterocyclic vendors such as Oakwood Chemical and BLD Pharm .

-

Typical Pack Sizes: 100 mg, 1 g, 5 g.

-

Cost Implications: High. Listings suggest prices >$400 USD per gram for immediate stock, reflecting the labor-intensive reduction step required for its production.

-

Lead Time: "In-stock" items ship within 24-48 hours. "Inquire" items typically trigger a 2-4 week synthesis lead time.

Sourcing Strategy

Recommendation: If the alcohol (CAS 342405-27-0) is out of stock or prohibitively expensive, purchase the ester precursor (Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate, CAS 70733-12-9). The ester is more stable, cheaper, and often more readily available in bulk. Conversion to the alcohol is a standard one-step reduction (detailed in Section 4).

Technical Synthesis & Manufacturing

Understanding the synthesis is critical for troubleshooting purity issues. The commercial route almost exclusively utilizes the condensation of benzamidine with a

Synthesis Pathway Diagram

Caption: Two-step industrial synthesis route from Benzamidine to Target Alcohol.

Detailed Protocol (Self-Validating System)

Step 1: Formation of the Pyrimidine Core (Ester Intermediate)

-

Reaction: Benzamidine hydrochloride (1.0 eq) + Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) in Ethanol with NaOEt or Na/EtOH.

-

Mechanism: Michael addition followed by cyclization and elimination of ethanol.

-

Key Observation: The reaction mixture typically precipitates the ester upon cooling.

-

Validation:

H NMR of the intermediate must show the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), confirming the ester group is intact.

Step 2: Reduction to Alcohol (The Critical Step)

-

Reagent: Lithium Aluminum Hydride (LiAlH

) (1.1-1.5 eq) or DIBAL-H. -

Solvent: Anhydrous THF or Diethyl Ether (0°C to RT).

-

Protocol:

-

Suspend LiAlH

in dry THF under Argon/Nitrogen. -

Add the ester solution dropwise at 0°C (Exothermic!).

-

Stir at RT for 1-2 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular white solid.

-

Filter and concentrate.

-

-

Self-Validation Point: The disappearance of the ester carbonyl peak in IR (~1720 cm

) and the appearance of the methylene signal (-CH

Quality Control & Analytical Validation

When receiving a commercial batch, use the following markers to verify identity and purity.

NMR Diagnostic Signals (CDCl , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyrimidine H-6 | ~8.70 - 8.80 | Singlet (s) | 1H | Aromatic ring proton (deshielded by N) |

| Phenyl Group | ~8.40 - 8.50 | Multiplet (m) | 2H | Ortho-protons |

| Phenyl Group | ~7.45 - 7.55 | Multiplet (m) | 3H | Meta/Para-protons |

| Methylene | ~4.65 - 4.75 | Singlet (s) | 2H | -CH |

| Methyl Group | ~2.60 - 2.70 | Singlet (s) | 3H | Pyrimidine-CH |

Common Contaminants

-

Unreacted Ester: Check for ethyl peaks (quartet at 4.4 ppm). Presence indicates incomplete reduction.

-

Benzaldehyde: If the reduction is over-processed or oxidative cleavage occurs, benzaldehyde may form (distinct almond odor, aldehyde proton at ~10 ppm).

-

Water: Broad singlet variable around 1.5-2.0 ppm.

Handling & Safety

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Primary alcohols on heterocyclic rings can be susceptible to slow oxidation to the aldehyde or carboxylic acid if exposed to air and light over long periods.

-

Solubility for Bioassays: Prepare stock solutions in DMSO. Ensure the DMSO is dry to prevent precipitation.

References

-

Oakwood Chemical. (4-Methyl-2-phenylpyrimidin-5-yl)methanol Product Page. Retrieved from

-

BLD Pharm. Product Analysis: (4-Methyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 342405-27-0. Retrieved from

-

Molecules Journal. Characterization of Amide Bond Conformers... (Synthesis of Pyrimidine Esters). 2013, 18(9), 11686-11706. Retrieved from

-

University of Chicago. Synthesis of Pyrazoles and Indazoles (Supporting Info: General Procedure for Pyrimidine Synthesis). Retrieved from

Methodological & Application

Application Notes and Protocols for the Use of (4-Methyl-2-phenylpyrimidin-5-yl)methanol in Drug Design

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal scaffold for designing molecules that can selectively bind to the ATP-binding sites of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of contemporary drug discovery.[3]

This guide focuses on a specific, highly versatile pyrimidine scaffold: (4-Methyl-2-phenylpyrimidin-5-yl)methanol . This molecule offers three key points for diversification: the phenyl ring at the 2-position, the methyl group at the 4-position, and, most critically, the hydroxymethyl group at the 5-position. The primary alcohol functionality at C5 serves as a crucial handle for introducing a wide array of chemical moieties through various synthetic transformations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive overview of the synthesis of this scaffold, strategies for its derivatization, and detailed protocols for the biological evaluation of its analogs, with a primary focus on their potential as kinase inhibitors in oncology.

Core Scaffold: Structure and Key Features

The (4-Methyl-2-phenylpyrimidin-5-yl)methanol scaffold possesses a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization.

Caption: Core structure of the scaffold.

The key features of this scaffold include:

-

2-Phenyl Group: This lipophilic group can be readily substituted to explore interactions with hydrophobic pockets in the target protein. Modifications here can influence potency and selectivity.

-

4-Methyl Group: This small alkyl group can also be varied to probe steric and hydrophobic interactions within the binding site.

-